Glucagon is synthesized in the pancreas and released into the bloodstream in response to low blood glucose levels. It functions as a counter-regulatory hormone to insulin, promoting gluconeogenesis and glycogenolysis in the liver. Its classification falls under peptide hormones, specifically those involved in metabolic regulation.
The synthesis of glucagon (1-21) can be achieved through various methods, including solid-phase peptide synthesis and enzymatic digestion.
This method utilizes Boc-amino acid-mediated synthesis followed by HF-cleavage to yield high-quality peptides. The process involves:
Another approach involves the enzymatic digestion of natural porcine glucagon using carboxypeptidase A, which selectively removes terminal amino acids to produce glucagon (1-21) from the full-length peptide .
The molecular structure of glucagon (1-21) retains key functional groups that are critical for its biological activity.
The sequence is as follows:
Glucagon (1-21) participates in several biochemical reactions within the body:
Upon binding to its receptor, glucagon activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade promotes:
In solution, glucagon (1-21) may undergo degradation through hydrolysis or enzymatic action by peptidases, which can limit its therapeutic efficacy if not properly formulated .
The mechanism by which glucagon (1-21) exerts its effects involves several steps:
This mechanism highlights its role as a critical regulator of glucose homeostasis, particularly during fasting or low carbohydrate intake .
These properties are significant when considering formulation for therapeutic applications .
Glucagon (1-21) has several scientific and clinical applications:
It is primarily used in emergency medicine for treating severe hypoglycemia, particularly in diabetic patients who may experience insulin overdoses.
In research settings, glucagon (1-21) is utilized to study metabolic pathways involving insulin regulation and glucose homeostasis.
Ongoing studies are exploring modified versions of glucagon (1-21) for enhanced stability and prolonged action, aiming for potential treatments for type 2 diabetes and obesity .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2